Ácido Valproico-d6

Descripción general

Descripción

Valproic Acid-d6: is a deuterated compound of 2-pentanoic acidThis compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Valproic Acid-d6 has a wide range of scientific research applications, including:

Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: Used in the production of deuterated solvents and reagents for various industrial applications.

Mecanismo De Acción

Target of Action

Valproic Acid-d6, also known as Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant because HDACs regulate a wide variety of functions within the organism .

Mode of Action

Valproic Acid-d6 acts as an HDAC inhibitor . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . By inhibiting HDACs, Valproic Acid-d6 increases the level of acetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure is associated with an increase in gene expression .

Biochemical Pathways

Valproic Acid-d6 affects several biochemical pathways. It increases the level of γ-aminobutyric acid (GABA) in the brain by inhibiting GABA degradation, inhibiting GABA transaminase (ABAT), and reducing conversion . It also activates the Notch1 signaling pathway . Furthermore, it reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway .

Pharmacokinetics

The pharmacokinetics of Valproic Acid-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and widely distributed throughout the body . The clearance of Valproic Acid-d6 is influenced by several factors including sex, daily dose, and body weight .

Result of Action

The molecular and cellular effects of Valproic Acid-d6’s action include the induction of differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway . It also exhibits neuroprotective effects and has been shown to have anti-proliferative effects in a variety of cancer types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Valproic Acid-d6. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, individual genetic variations can influence the metabolism and therapeutic response to Valproic Acid-d6 .

Análisis Bioquímico

Biochemical Properties

Valproic Acid-d6 interacts with various enzymes and proteins. It is a potent inhibitor of histone deacetylases (HDACs) in vitro . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling .

Cellular Effects

Valproic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes neuronal differentiation and regulates multiple signaling pathways involving extracellular signal-regulated kinase (ERK) and glycogen synthase kinase3β (GSK3β) .

Molecular Mechanism

Valproic Acid-d6 exerts its effects at the molecular level through several mechanisms. It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling . These actions lead to changes in gene expression and have a significant impact on cellular function .

Temporal Effects in Laboratory Settings

The effects of Valproic Acid-d6 change over time in laboratory settings. It is stable under various storage conditions including room temperature for 12 hours, three freeze-thaw cycles, and -80°C for 1 month .

Metabolic Pathways

Valproic Acid-d6 is involved in various metabolic pathways. It is a part of the inositol synthesis pathway, where it reduces the activity of myoinositol3 phosphate synthase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid-d6 involves the incorporation of deuterium atoms into the molecular structure of 2-pentanoic acid. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Valproic Acid-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Comparación Con Compuestos Similares

Valproic Acid: A non-deuterated form of Valproic Acid-d6, commonly used as an anticonvulsant and mood stabilizer.

2-Propylvaleric Acid: Another similar compound with slight structural differences but similar applications.

4-Heptanecarboxylic Acid: A structurally related compound with different functional groups and applications.

Uniqueness: Valproic Acid-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic studies .

Actividad Biológica

Valproic Acid-d6 (VPA-d6) is a deuterated form of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This article explores the biological activity of VPA-d6, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by diverse research findings and case studies.

Valproic acid exerts its effects through multiple pathways:

- GABAergic Modulation : VPA-d6 enhances GABAergic neurotransmission by inhibiting GABA transaminase, leading to increased levels of GABA, an inhibitory neurotransmitter. This results in enhanced inhibitory activity in the central nervous system (CNS) .

- Ion Channel Interaction : VPA-d6 blocks voltage-gated sodium channels, reducing neuronal excitability. It also modulates calcium and potassium channels, contributing to its anticonvulsant properties .

- Histone Deacetylase Inhibition : As a non-selective histone deacetylase (HDAC) inhibitor, VPA-d6 promotes hyperacetylation of histones, leading to increased gene transcription associated with neuroprotection and anti-apoptotic effects .

- Neurotrophic Factors : VPA-d6 increases the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity. This effect is mediated through the extracellular signal-regulated kinase (ERK) pathway .

- Fatty Acid Metabolism : The compound impacts fatty acid metabolism by inhibiting long-chain fatty acyl-CoA synthetase, which may influence membrane fluidity and action potential thresholds .

Pharmacokinetics

Valproic Acid-d6 shares pharmacokinetic properties similar to its non-deuterated counterpart:

- Absorption : VPA-d6 is rapidly absorbed with bioavailability ranging from 85% to 100%. Peak plasma concentrations are typically reached within 1-4 hours post-administration .

- Distribution : The volume of distribution is approximately 11 L/1.73 m², with about 90% protein binding observed in plasma .

- Metabolism : It undergoes extensive hepatic metabolism, primarily through conjugation pathways, resulting in various metabolites that are excreted in urine .

- Half-life : The elimination half-life ranges from 8 to 20 hours but can be prolonged in cases of renal impairment .

Case Study on Hepatotoxicity

A retrospective study analyzed cases of drug-induced liver injury (DILI) related to valproic acid use. Out of 60 patients studied, 15 developed DILI. Key findings included:

- Hepatotoxicity was most prevalent in children under three years old.

- The median time from initiation of therapy to onset of hepatic reactions was approximately 66 days.

- Co-administration with other antiepileptic drugs significantly increased the risk of hepatotoxicity .

Neuropsychiatric Effects

Another study highlighted the modulation of neurotransmitter systems by VPA-d6. It was found that VPA increases serotonin and dopamine levels in specific brain regions, which may contribute to its efficacy in treating mood disorders and epilepsy .

Summary Table of Biological Activities

| Mechanism | Description |

|---|---|

| GABAergic Modulation | Increases GABA levels by inhibiting GABA transaminase |

| Ion Channel Interaction | Blocks voltage-gated sodium channels; modulates calcium and potassium channels |

| HDAC Inhibition | Promotes histone hyperacetylation, enhancing gene transcription |

| Neurotrophic Factors | Increases BDNF expression through ERK pathway activation |

| Fatty Acid Metabolism | Inhibits fatty acyl-CoA synthetase affecting membrane fluidity |

Propiedades

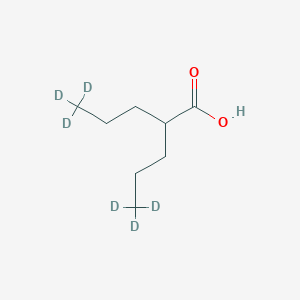

IUPAC Name |

5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236605 | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-18-4 | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87745-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.